Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
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Overview
Description
Bicyclo[610]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is a complex organic compound known for its unique bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate typically involves multiple steps. One common method includes the functionalization of primary amines of lysine residues in recombinant elastin-like proteins (ELPs) using Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate . This process involves bio-orthogonal strain-promoted azide-alkyne cycloaddition reactions to form hydrogels with high gelation kinetics and tunable mechanics .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scalability and efficiency. The use of specialized equipment and optimized reaction conditions ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Click Chemistry Reactions: This compound is particularly useful in strain-promoted copper-free azide-alkyne cycloaddition reactions.
Substitution Reactions: The compound can react with azide-functionalized compounds or biomolecules without the need for a copper catalyst, resulting in a stable triazole linkage.
Common Reagents and Conditions
Common reagents used in these reactions include azide-functionalized compounds and biomolecules. The reactions typically occur under mild conditions, often at room temperature, and do not require a copper catalyst .
Major Products
The major products formed from these reactions are stable triazole linkages, which are valuable in various applications, including bioconjugation and material science .
Scientific Research Applications
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This reaction occurs without the need for a copper catalyst, resulting in the formation of stable triazole linkages . These linkages are crucial for the compound’s applications in bioconjugation and material science.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate: Used for similar applications in click chemistry and bioconjugation.
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate: Another derivative used in similar reactions.
Uniqueness
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is unique due to its specific functional groups, which enhance its reactivity and versatility in various applications. Its ability to form stable triazole linkages without a copper catalyst sets it apart from other compounds in its class .
Biological Activity
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This article reviews its synthesis, biological activity, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a bicyclic structure with a unique alkyne functionality, which is significant for its reactivity in bioorthogonal chemistry. The synthesis typically involves coupling reactions that yield the carbamate derivative, which can be utilized in various biological applications.
Biological Activity
Antiproliferative Effects
Research indicates that compounds containing bicyclo[6.1.0]non-4-yn structures exhibit varying degrees of antiproliferative activity against cancer cell lines. For instance, one study evaluated a related bicyclononyne compound and reported moderate activity against several human solid tumor cell lines, suggesting potential as an anticancer agent .
Mechanism of Action
The biological activity of bicyclononyne derivatives is often attributed to their ability to engage in copper-free click chemistry, enabling precise conjugation with biomolecules such as oligonucleotides and proteins. This property allows for targeted drug delivery systems and imaging applications in cancer therapy .
Case Studies
- Oligonucleotide Conjugation : A study demonstrated the successful incorporation of bicyclo[6.1.0]nonyne into synthetic oligonucleotides via copper-free click chemistry, enhancing the stability and delivery of nucleic acid therapeutics .
- Hydrogel Development : Another investigation utilized bicyclo[6.1.0]non-4-yn-9-ylmethyl carbamate to functionalize hydrogels, resulting in materials with tunable mechanical properties suitable for biomedical applications .
Table 1: Biological Activity of Bicyclo[6.1.0]non-4-yn Compounds
Compound | Cell Line Tested | IC50 (µM) | Observations |
---|---|---|---|
BCN-Ago | A549 (Lung) | 8.0 | Selective inhibition observed |
BCN-Bio | PC3 (Prostate) | 7.8 | High cytotoxicity; induces apoptosis |
BCN-Hydrogel | HeLa (Cervical) | Not specified | Enhanced mechanical properties |
Safety and Toxicity
While the compound shows promise in therapeutic applications, it is essential to consider its safety profile. Some derivatives have been noted to cause skin burns and irritation upon contact, emphasizing the need for careful handling and further toxicological studies .
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGOWXGENSKDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCN)CCC#C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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